1-(3,4-Dichlorophenyl)-3-methylthiourea
CAS No.: 30954-78-0
Cat. No.: VC14450457
Molecular Formula: C8H8Cl2N2S
Molecular Weight: 235.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30954-78-0 |
|---|---|
| Molecular Formula | C8H8Cl2N2S |
| Molecular Weight | 235.13 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-methylthiourea |
| Standard InChI | InChI=1S/C8H8Cl2N2S/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) |
| Standard InChI Key | RYPFBMWLFMYKSV-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Identity and Structural Features
1-(3,4-Dichlorophenyl)-3-methylthiourea belongs to the thiourea class, characterized by a functional group. The compound features a 3,4-dichlorophenyl group attached to one nitrogen atom and a methyl group to the other, creating a planar structure with significant dipole moments due to the electronegative chlorine atoms. X-ray crystallography of analogous thiourea derivatives confirms that halogen substituents enhance molecular stability through intramolecular hydrogen bonding and van der Waals interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.13 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-methylthiourea |
| Solubility | Low in water; soluble in acetone, ethanol |
| Melting Point | 162–165°C (literature range) |
The chlorine atoms at the 3- and 4-positions of the phenyl ring contribute to increased lipophilicity (), facilitating membrane penetration and bioavailability .
Synthesis and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via nucleophilic addition between 3,4-dichlorophenyl isothiocyanate and methylamine in anhydrous acetone or ethanol. The reaction proceeds under reflux at 60–80°C for 4–6 hours, yielding 70–85% crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol enhances purity to >95% .
Mechanistic Insights
The reaction mechanism involves attack by the methylamine’s lone electron pair on the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea product. Kinetic studies indicate that electron-withdrawing groups (e.g., Cl) on the aryl isothiocyanate accelerate reaction rates by stabilizing the transition state .
Biological Activities and Mechanisms
Antimicrobial Efficacy
1-(3,4-Dichlorophenyl)-3-methylthiourea exhibits potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 6.25–25 μg/mL against S. aureus and MRSA . Comparative studies show that dichlorination at the 3- and 4-positions enhances activity twofold compared to monosubstituted analogs (Table 2).
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. MRSA |
|---|---|---|
| 3-Chlorophenyl derivative | 12.5–50 | 25–50 |
| 3,4-Dichlorophenyl (This study) | 6.25–25 | 12.5–25 |
| 4-Fluorophenyl derivative | 50–100 | 50–100 |
The compound inhibits S. aureus topoisomerase IV (IC = 8.2 μM) and DNA gyrase (IC = 11.4 μM), disrupting DNA replication and leading to bacterial cell death .
Antiviral and Cytotoxic Profiles
While primary research focuses on antibacterial effects, preliminary screens against HIV-1 and RNA viruses (e.g., influenza A) show modest activity (EC >50 μM) . Cytotoxicity assays in human HepG2 cells reveal a selectivity index (SI) of 4.2, suggesting a therapeutic window for further optimization .
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
The compound’s log P value (2.8) predicts favorable intestinal absorption but moderate hepatic metabolism via cytochrome P450-mediated oxidation. Metabolites include sulfoxide and N-demethylated derivatives, which exhibit reduced antimicrobial activity.
Acute and Subchronic Toxicity
In murine models, oral LD values exceed 500 mg/kg, with subchronic exposure (86 mg/kg/day for 90 days) causing reversible hepatosplenomegaly and mild anemia . No neurotoxicity or carcinogenicity has been reported to date.
Comparative Analysis with Related Compounds
Halogen Substitution Effects
Dichlorination at the 3,4-positions confers superior antimicrobial activity compared to mono-halogenated or alkylated thioureas. For example, the 3,4-dichloro derivative’s MIC against MRSA (12.5 μg/mL) is fourfold lower than that of the 4-methylphenyl analog (50 μg/mL) .
Thiourea vs. Carbamate Analogs
Unlike methyl N-(3,4-dichlorophenyl)carbamate (a cholinesterase inhibitor), 1-(3,4-Dichlorophenyl)-3-methylthiourea lacks significant anticholinesterase activity, reducing neurotoxic risks .
Applications and Future Directions
Structural Optimization Strategies
Future studies should explore:
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Heterocyclic modifications: Replacing the phenyl ring with pyridyl or thiazole moieties to enhance solubility.
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Prodrug formulations: Ester derivatives to improve oral bioavailability.
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